2,3-Dihydroxy-6,7-dimethoxyquinoxaline
Overview
Description
2,3-Dihydroxy-6,7-dimethoxyquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its wide range of biological activities. This compound is characterized by the presence of two hydroxyl groups and two methoxy groups attached to the quinoxaline ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxy-6,7-dimethoxyquinoxaline typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds. One common method is the reaction of methyl 2,3-diamino benzoate with oxalic acid monohydrate at high temperatures (around 140°C) to form the intermediate methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate. This intermediate is then chlorinated using thionyl chloride (SOCl2) and subsequently hydrolyzed in the presence of aqueous sodium hydroxide in methanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-6,7-dimethoxyquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce new substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dione derivatives, while substitution reactions can produce nitro or halogenated quinoxalines .
Scientific Research Applications
2,3-Dihydroxy-6,7-dimethoxyquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-6,7-dimethoxyquinoxaline involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxyquinoxaline: Lacks the methoxy groups, resulting in different chemical and biological properties.
6,7-Dimethoxyquinoxaline: Lacks the hydroxyl groups, affecting its reactivity and biological activity.
2,3-Dimethylquinoxaline: Substitutes methyl groups for hydroxyl and methoxy groups, leading to distinct chemical behavior.
Uniqueness
2,3-Dihydroxy-6,7-dimethoxyquinoxaline is unique due to the presence of both hydroxyl and methoxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6,7-dimethoxy-1,4-dihydroquinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)9(13)11-5/h3-4H,1-2H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEIMNFUPXGCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346648 | |
Record name | 2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4784-02-5 | |
Record name | 2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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